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Compound of Interest

Compound Name: 4-Bromo-2-fluorophenol

Cat. No.: B1271925 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

4-Bromo-2-fluorophenol, a key intermediate in the synthesis of various agrochemicals and

pharmaceutical compounds.[1][2] The following sections detail the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols

utilized for their acquisition. This document is intended to serve as a valuable resource for

researchers and professionals involved in the synthesis, characterization, and application of

this versatile molecule.

Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various sources to provide a

thorough characterization of 4-Bromo-2-fluorophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H

and ¹³C NMR data for 4-Bromo-2-fluorophenol are summarized in the tables below.

Table 1: ¹H NMR Spectroscopic Data for 4-Bromo-2-fluorophenol
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Chemical Shift (ppm) Multiplicity Assignment

7.206 d H-6

7.124 dd H-5

6.873 t H-3

5.71 s -OH

Solvent: CDCl₃, Frequency: 400 MHz[3]

Table 2: ¹³C NMR Spectroscopic Data for 4-Bromo-2-fluorophenol

Chemical Shift (ppm) Assignment

153.2 (d, J=243.2 Hz) C-2

141.1 (d, J=12.5 Hz) C-1

125.1 (d, J=3.7 Hz) C-6

121.7 (d, J=5.5 Hz) C-5

117.4 (d, J=23.8 Hz) C-3

109.9 (d, J=2.8 Hz) C-4

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The

characteristic IR absorption bands for 4-Bromo-2-fluorophenol are presented in the following

table.

Table 3: Infrared (IR) Spectroscopic Data for 4-Bromo-2-fluorophenol
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Wavenumber (cm⁻¹) Assignment

3550-3200 O-H stretch (broad)

3100-3000 C-H stretch (aromatic)

1600-1450 C=C stretch (aromatic)

1300-1200 C-O stretch

1250-1150 C-F stretch

800-600 C-Br stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. The mass spectral data for 4-Bromo-2-fluorophenol is summarized below.

Table 4: Mass Spectrometry (MS) Data for 4-Bromo-2-fluorophenol

m/z Relative Intensity (%) Assignment

192 97.2 [M+2]⁺

190 100.0 [M]⁺

172 10.6 [M-H₂O]⁺

170 10.9 [M-H₂O]⁺

144 15.5

142 15.9

111 8.9

83 26.5

63 34.3

The presence of bromine is indicated by the characteristic M+2 peak of nearly equal intensity to

the molecular ion peak.[3]
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Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific parameters may vary depending on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A solution of 4-Bromo-2-fluorophenol is prepared by dissolving

approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as

chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A 400 MHz (or higher field) NMR spectrometer is typically used for data

acquisition.

¹H NMR Data Acquisition:

Pulse Program: A standard single-pulse experiment (zg30 or similar) is used.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Acquisition Time: An acquisition time of 2-4 seconds is employed.

Relaxation Delay: A relaxation delay of 1-5 seconds is used.

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

Temperature: The experiment is performed at a constant temperature, usually 298 K.

¹³C NMR Data Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the

spectrum and enhance sensitivity.

Spectral Width: A spectral width of approximately 200-250 ppm is set.

Acquisition Time: An acquisition time of 1-2 seconds is employed.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.
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Number of Scans: Several hundred to several thousand scans are typically required to

obtain a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a Fourier

transform, followed by phase and baseline correction. Chemical shifts are referenced to the

residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Liquid Film: For liquid samples, a thin film is prepared by placing a drop of the neat liquid

between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet: For solid samples, a small amount of the compound is ground with dry KBr

powder and pressed into a thin, transparent pellet.

Solution: A dilute solution of the compound in a suitable solvent (e.g., chloroform, carbon

tetrachloride) can be prepared and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition:

A background spectrum of the empty sample holder (or pure solvent) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Sample Introduction: The sample can be introduced into the mass spectrometer via various

methods, including:

Direct Infusion: A solution of the sample is directly infused into the ion source.

Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated by gas

chromatography and then introduced into the mass spectrometer. This is a common method

for volatile compounds like 4-Bromo-2-fluorophenol.

Ionization Method: Electron Ionization (EI) is a common ionization technique for this type of

molecule.

Instrumentation: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, is

used to separate the ions based on their mass-to-charge ratio.

Data Acquisition:

The mass spectrometer is scanned over a specific mass range (e.g., m/z 50-500) to detect

the molecular ion and its fragment ions.

The data is presented as a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and

structural elucidation of 4-Bromo-2-fluorophenol.
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Caption: Workflow for Spectroscopic Analysis of 4-Bromo-2-fluorophenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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